6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC13567928
Molecular Formula: C12H12O3S
Molecular Weight: 236.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O3S |
|---|---|
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | methyl 6-methoxy-3-methyl-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C12H12O3S/c1-7-9-5-4-8(14-2)6-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 |
| Standard InChI Key | DXTARBMTXWMXBE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC |
| Canonical SMILES | CC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure consists of a benzo[b]thiophene scaffold—a benzene ring fused to a thiophene (sulfur-containing heterocycle). Critical substituents include:
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Methoxy group (-OCH): Positioned at the 6th carbon of the benzene ring, this electron-donating group enhances solubility and influences electronic distribution.
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Methyl group (-CH): Located at the 3rd carbon of the thiophene ring, it introduces steric effects and modulates reactivity.
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Methyl ester (-COOCH): At the 2nd carbon of the thiophene, this group facilitates further chemical modifications, such as hydrolysis to carboxylic acids .
The interplay of these groups is evident in the compound’s spectroscopic and crystallographic data. For instance, the InChIKey (DXTARBMTXWMXBE-UHFFFAOYSA-N) and SMILES (CC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC) provide precise descriptors for computational modeling .
Table 1: Key Identifiers of 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic Acid Methyl Ester
| Property | Value | Source |
|---|---|---|
| CAS Number | 82788-18-9 | |
| Molecular Formula | ||
| Molecular Weight | 236.29 g/mol | |
| IUPAC Name | Methyl 6-methoxy-3-methyl-1-benzothiophene-2-carboxylate | |
| SMILES | CC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC |
Comparative Analysis with Analogous Compounds
The structural analogue 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS: 550998-58-8) lacks the 3-methyl group, resulting in a molecular formula of and a reduced molecular weight (222.26 g/mol) . This difference highlights how alkyl substituents alter physical properties:
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Boiling/Melting Points: The 3-methyl group increases molecular mass and van der Waals interactions, likely elevating melting points compared to the non-methylated analogue.
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Solubility: The methyl group may enhance lipid solubility, impacting bioavailability in pharmacological contexts .
Synthesis and Optimization Strategies
Esterification of Carboxylic Acid Precursors
The primary synthesis route involves esterifying 6-methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid with methanol. Acid catalysts like sulfuric acid () or hydrochloric acid () protonate the carbonyl oxygen, rendering the carboxylic acid more electrophilic for nucleophilic attack by methanol.
Reaction Mechanism:
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Protonation:
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Nucleophilic Attack:
Table 2: Typical Synthesis Conditions
| Parameter | Condition | Yield Optimization |
|---|---|---|
| Catalyst | (1–5 mol%) | Higher catalyst loading accelerates reaction but risks side reactions. |
| Temperature | 60–80°C | Elevated temperatures improve kinetics but may degrade heat-sensitive substrates. |
| Solvent | Methanol (excess as reagent/solvent) | Solvent-free conditions reduce purification steps. |
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the ester. Purity (95%) is verified via HPLC and NMR spectroscopy . Key spectral signatures include:
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NMR: Methoxy protons at δ 3.8–4.0 ppm, methyl ester at δ 3.7 ppm.
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IR: Strong stretch near 1720 cm.
Pharmacological and Materials Science Applications
Biological Activity Profiling
While direct studies on this compound are sparse, benzo[b]thiophene derivatives exhibit:
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Anticancer Activity: Thiophene rings intercalate DNA or inhibit kinases. The methoxy group enhances membrane permeability, while the methyl group fine-tunes binding affinity.
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Antimicrobial Effects: Sulfur atoms disrupt microbial cell walls. A 2024 study noted MIC values of against Staphylococcus aureus for analogous compounds.
Role in Drug Development
The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability, as seen in NSAIDs like indomethacin.
Future Directions and Research Gaps
Targeted Biological Assays
Priority areas include:
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Kinase Inhibition Screening: Evaluate potency against EGFR or VEGFR2.
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Toxicokinetics: Assess metabolic pathways using liver microsome models.
Synthetic Methodology Innovations
Exploring enzymatic esterification or flow chemistry could enhance sustainability and scalability.
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